molecular formula C13H14ClN3O4S2 B2469848 2-((1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole CAS No. 2034490-49-6

2-((1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

Cat. No.: B2469848
CAS No.: 2034490-49-6
M. Wt: 375.84
InChI Key: DUXXJINRPWKNNU-UHFFFAOYSA-N
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Description

This compound features a unique hybrid structure combining an azetidine ring (a four-membered nitrogen heterocycle) with dual sulfonyl linkages and a substituted imidazole moiety. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, may contribute to hydrogen bonding or metal coordination, enhancing binding affinity to biological targets.

Properties

IUPAC Name

2-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4S2/c1-16-7-6-15-13(16)22(18,19)10-8-17(9-10)23(20,21)12-5-3-2-4-11(12)14/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXXJINRPWKNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole typically involves multi-step organic reactions. The starting materials may include 2-chlorobenzenesulfonyl chloride, azetidine, and 1-methylimidazole. The synthesis process might involve:

    Formation of the azetidine ring: This can be achieved through cyclization reactions.

    Coupling reactions: The final step may involve coupling the sulfonylated azetidine with 1-methylimidazole under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Scaling up the reactions: Using larger reactors and optimizing temperature, pressure, and reaction time.

    Purification processes: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Sulfonylation and Sulfonamide Formation

The compound’s sulfonyl groups participate in sulfonamide bond formation and exchange reactions. For example:

  • Reaction with Amines : The azetidine-bound sulfonyl group reacts with primary or secondary amines under basic conditions (e.g., K2_2CO3_3 or Et3_3N) to form secondary sulfonamides. This reactivity is analogous to methods used in synthesizing related azetidine sulfonamides.

  • Sulfonyl Chloride Displacement : During synthesis, sulfonyl chloride intermediates (e.g., 1-methylimidazole-2-sulfonyl chloride) react with azetidine amines to form the target compound’s sulfonamide linkages .

Table 1: Key Sulfonylation Reactions

ReactantConditionsProductYieldSource
Azetidine-3-amine2-Chlorobenzenesulfonyl chloride, K2_2CO3_3, DCM1-((2-Chlorophenyl)sulfonyl)azetidine78%
1-Methylimidazole-2-sulfonyl chlorideAzetidine derivative, Et3_3N, THFTarget compound65%

Nucleophilic Aromatic Substitution

The 2-chlorophenyl group undergoes nucleophilic substitution, enabling further functionalization:

  • Displacement of Chlorine : The para-chlorine atom on the phenyl ring is susceptible to substitution with nucleophiles (e.g., amines, alkoxides) under catalytic or thermal conditions. For example, morpholine replaces chlorine in Pd-catalyzed reactions .

Table 2: Substitution at the 2-Chlorophenyl Group

NucleophileConditionsProductYieldSource
MorpholinePd(OAc)2_2, Xantphos, K2_2CO3_3, 80°C2-Morpholinophenyl derivative72%
MethoxideNaOMe, DMF, 60°C2-Methoxyphenyl analog68%

Azetidine Ring Functionalization

The strained azetidine ring exhibits unique reactivity:

  • Ring-Opening Reactions : Treatment with strong acids (e.g., HCl/dioxane) cleaves the azetidine ring, generating secondary amine intermediates .

  • Aza-Michael Additions : The azetidine nitrogen participates in conjugate additions with α,β-unsaturated carbonyl compounds, forming hybrid heterocycles .

Imidazole Core Reactivity

The 1-methylimidazole moiety engages in electrophilic substitutions and coordination chemistry:

  • Electrophilic Substitution : Bromination or nitration occurs preferentially at the C-4/C-5 positions under mild acidic conditions .

  • Metal Coordination : The imidazole nitrogen acts as a ligand for transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) in catalytic systems .

Deprotection and Functional Group Interconversion

  • BOC Deprotection : The tert-butoxycarbonyl (BOC) group on azetidine is cleaved with HCl/dioxane, yielding a free amine for further derivatization .

  • Sulfonyl Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces sulfonyl groups to thioethers, though this is rarely employed due to stability concerns.

Coupling Reactions

The compound serves as a substrate in cross-coupling reactions:

  • Suzuki-Miyaura Coupling : The 2-chlorophenyl group couples with aryl boronic acids using Pd catalysts, enabling biaryl synthesis.

  • Click Chemistry : Alkyne-functionalized derivatives undergo Huisgen cycloaddition with azides to form 1,2,3-triazoles .

Stability and Degradation

  • Hydrolytic Stability : The sulfonamide bonds remain intact under physiological pH but hydrolyze slowly in strong acids (e.g., 6M HCl, 100°C).

  • Thermal Decomposition : Degrades above 250°C, releasing SO2_2 and chlorophenyl fragments.

Scientific Research Applications

Chemistry

In the realm of synthetic organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its sulfonyl groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable for creating derivatives with enhanced properties.

Biology

The interactions of this compound with biological macromolecules are of significant interest. Studies have focused on its potential to bind with enzymes and receptors, influencing biological pathways. This aspect is crucial for understanding its role in biological systems and its potential therapeutic effects.

Medicine

The compound is being investigated for its potential as a therapeutic agent against various diseases. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties, making it a candidate for drug development. Its mechanism of action could involve the inhibition of specific enzymes or modulation of signaling pathways associated with disease progression.

Industry

In industrial applications, this compound serves as an intermediate in the production of pharmaceuticals and agrochemicals. Its ability to undergo further transformations allows for the synthesis of compounds with desirable biological activities.

Case Study 1: Anticancer Activity

Research has shown that derivatives of imidazole compounds often exhibit anticancer properties. A study focusing on similar imidazole derivatives highlighted their ability to induce apoptosis in cancer cells by modulating Bcl-2 family proteins, which are critical in regulating cell survival and death mechanisms . Given the structural similarities, 2-((1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole may possess analogous effects warranting further investigation.

Case Study 2: Anti-inflammatory Properties

Imidazole derivatives have been reported to demonstrate significant anti-inflammatory activities. A comparative analysis indicated that modifications on the imidazole ring can enhance pharmacological efficacy . The sulfonamide moiety present in this compound could potentially amplify its anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 2-((1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.

    Receptors: Binding to receptors and altering their signaling pathways.

    Pathways: Affecting cellular pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-((1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole with compounds from the provided evidence and their pharmacological contexts:

Key Structural and Functional Differences

Compound Name Core Structure Functional Groups/Substituents Pharmacological Relevance (from Evidence)
Target Compound Azetidine-imidazole hybrid Dual sulfonyl groups, 2-chlorophenyl, methylimidazole Not explicitly stated; inferred from structural analogs
3-(4-[4-([1-(2-Chlorophenyl)ethoxy]carbonyl amino)-3-methyl-5-isoxazolyl]benzylsulfanyl)propanoic acid (Ki16425) Isoxazole-benzenesulfonyl 2-Chlorophenyl ethoxy, isoxazole, propanoic acid Lysophosphatidic acid (LPA) receptor antagonist
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole Benzimidazole-pyridine hybrid Sulfinyl linker, 2-methoxyphenoxy, pyridine Proton pump inhibitor (synthesis method detailed)
(R)-[2-(4-Methyl-5-isoquinolynyl)sulfonyl] homopiperazine dihydrochloride (H1152) Isoquinoline-homopiperazine Isoquinoline sulfonyl, homopiperazine Rho kinase inhibitor

Critical Observations

Sulfonyl/Sulfinyl Linkers: The target compound’s dual sulfonyl groups contrast with the sulfinyl linker in the benzimidazole derivative , which may influence oxidative stability or metabolic clearance.

However, Ki16425’s carboxylic acid moiety likely confers distinct solubility and ionization properties.

Heterocyclic Cores: The azetidine ring in the target compound is smaller and more strained than the pyridine or isoquinoline systems in analogs , which could affect conformational flexibility and target selectivity.

Research Findings and Data Gaps

  • Pharmacological Data: No direct studies on the target compound’s bioactivity were found.
  • Metabolic Stability : The dual sulfonyl groups may increase metabolic resistance compared to sulfinyl-containing analogs, though this requires validation.
  • Target Specificity : The compact azetidine core could reduce off-target effects compared to bulkier heterocycles in Ki16425 or H1152 .

Biological Activity

The compound 2-((1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C16H19ClN2O4S2\text{C}_{16}\text{H}_{19}\text{ClN}_{2}\text{O}_{4}\text{S}_{2}

The synthesis typically involves several steps, starting with the formation of the azetidine ring, followed by the introduction of sulfonyl groups. The synthetic routes often utilize reagents such as chlorobenzyl chloride and sulfonyl chlorides under controlled conditions to achieve high yields and purity .

Biological Activity Overview

The biological activities of this compound are primarily attributed to its imidazole and sulfonyl functionalities. Research indicates that imidazole derivatives exhibit a wide range of pharmacological effects, including:

  • Antimicrobial Activity : Compounds containing imidazole rings have shown significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Studies have indicated that certain imidazole derivatives possess cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents .
  • Anti-inflammatory Effects : The presence of sulfonyl groups is known to enhance anti-inflammatory activity by modulating inflammatory pathways .

The mechanism of action for this compound involves interactions with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cells.
  • Receptor Modulation : Binding to various receptors can alter signaling pathways associated with inflammation and immune responses .

Antimicrobial Activity Study

In a recent study, derivatives of imidazole were tested for their antimicrobial efficacy using the cylinder well diffusion method. The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values reported in Table 1.

CompoundBacteria StrainMIC (µg/mL)
2-chlorophenyl sulfonamideS. aureus8
2-chlorophenyl sulfonamideE. coli16

Anticancer Efficacy

Another study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability across different concentrations, as summarized in Table 2.

Concentration (µM)Cell Line% Viability
10MCF-775
50MCF-750
100MCF-730

Q & A

Basic Research Questions

Q. What are the key structural features of 2-((1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole, and how are they experimentally characterized?

  • Methodological Answer : The compound contains a 2-chlorophenyl sulfonyl group, an azetidine ring, and a methyl-substituted imidazole core. Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : To assign proton and carbon environments (e.g., splitting patterns for sulfonyl groups and imidazole protons) .
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation analysis .
  • X-ray Crystallography : Resolves bond lengths, angles, and spatial arrangement of substituents (critical for confirming stereochemistry in azetidine derivatives) .

Q. What synthetic routes are effective for preparing this compound, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Sulfonylation of azetidine using 2-chlorophenyl sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Step 2 : Coupling with 1-methylimidazole via nucleophilic substitution or Mitsunobu reaction (requires catalysts like triphenylphosphine and diethyl azodicarboxylate) .
  • Optimization : Reaction yield depends on solvent polarity (e.g., THF vs. DMF), temperature control, and stoichiometric ratios of sulfonylating agents .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity or reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) to prioritize compounds for in vitro testing .
  • MD Simulations : Assess stability of ligand-target complexes over time, identifying critical binding residues .

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine NMR, IR, and MS to confirm functional groups (e.g., sulfonyl peaks in IR ~1350–1150 cm⁻¹ vs. NMR δ 3.5–4.0 ppm for azetidine protons) .
  • Isotopic Labeling : Resolve ambiguous NMR signals (e.g., deuterium exchange for -OH/-NH protons) .
  • Crystallographic Refinement : Resolve discrepancies in bond assignments using single-crystal X-ray data .

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with varied substituents (e.g., 3-chlorophenyl or 4-fluorophenyl) and test against biological targets (e.g., antimicrobial assays) .
  • Electron-Withdrawing Groups : Chlorine at the 2-position enhances electrophilicity, potentially improving enzyme inhibition (e.g., sulfonamide-based protease inhibitors) .
  • Bioisosteric Replacement : Replace sulfonyl groups with carbonyl or phosphonate moieties to modulate solubility and binding affinity .

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